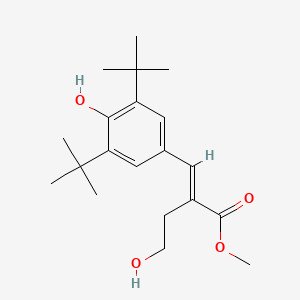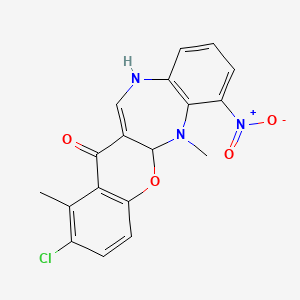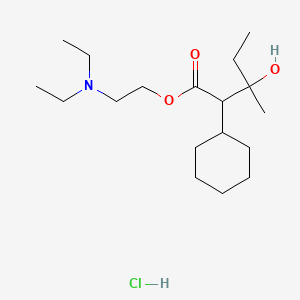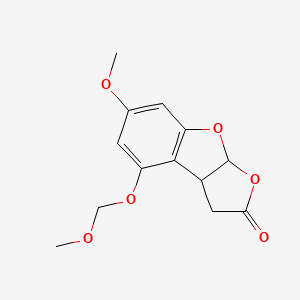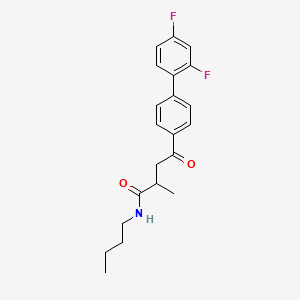
(+-)-N-Butyl-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is a synthetic organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with various functional groups attached, including butyl, difluoro, and oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The difluoro and oxo groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using reagents like Selectfluor, while the oxo group can be introduced via oxidation reactions.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the biphenyl derivative with butylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of (±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where biphenyl derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound shares a similar biphenyl core but has different functional groups attached, leading to distinct chemical and biological properties.
Uniqueness
(±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its difluoro and oxo groups, in particular, contribute to its unique properties compared to other biphenyl derivatives.
Propriétés
Numéro CAS |
161692-84-8 |
|---|---|
Formule moléculaire |
C21H23F2NO2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-butyl-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanamide |
InChI |
InChI=1S/C21H23F2NO2/c1-3-4-11-24-21(26)14(2)12-20(25)16-7-5-15(6-8-16)18-10-9-17(22)13-19(18)23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,26) |
Clé InChI |
NOKZOXCOKINUSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




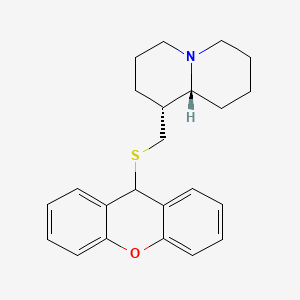


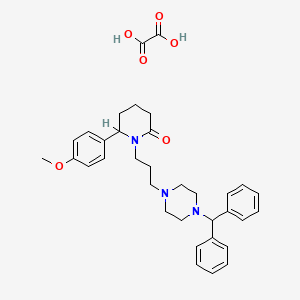
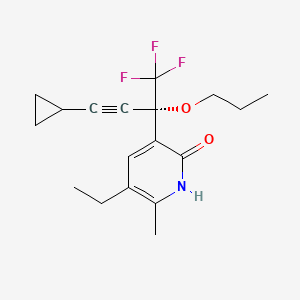
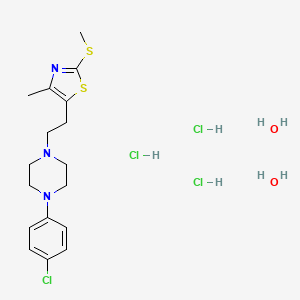
![2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride](/img/structure/B12745770.png)
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
